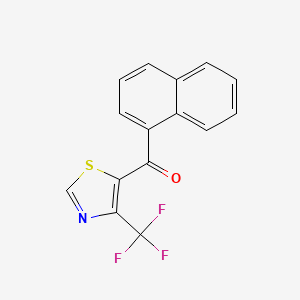

5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole

Description

Historical Context of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The journey of thiazole derivatives in medicinal chemistry is a rich one, with the thiazole ring being a key component in numerous therapeutic agents. nih.govglobalresearchonline.net Historically, the discovery of sulfathiazole, an early antimicrobial sulfonamide, highlighted the potential of the thiazole moiety in developing effective drugs. This discovery paved the way for extensive research into thiazole-containing compounds. The thiazole nucleus is also famously part of the structure of Vitamin B1 (thiamine), which is essential for carbohydrate metabolism. nih.gov Furthermore, the thiazole ring is a structural component of penicillins, which revolutionized the treatment of bacterial infections. nih.govnih.gov Over the decades, the versatility of the thiazole scaffold has led to its incorporation into a multitude of drugs with diverse therapeutic applications, solidifying its importance in the field. researchgate.netsciencescholar.uswisdomlib.org

The Multifaceted Role of the Thiazole Ring in Biologically Active Molecules

The thiazole ring is not merely a passive scaffold but an active contributor to the biological activity of a molecule. Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds, and hydrophobic and van der Waals interactions, allow it to bind effectively to a wide range of biological targets. nih.govpharmaguideline.com Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic activities. nih.govglobalresearchonline.netnih.govmdpi.com The structural flexibility of the thiazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors. nih.gov This adaptability makes the thiazole scaffold a frequent choice in the design of new therapeutic agents. cancer.govfabad.org.tr

Below is a table summarizing some of the key biological activities associated with the 1,3-thiazole scaffold.

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Antidiabetic | Metabolic Disorders |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NOS/c16-15(17,18)14-13(21-8-19-14)12(20)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIFMUQFQXPWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(N=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301187828 | |

| Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820607-00-8 | |

| Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1-naphthalenyl[4-(trifluoromethyl)-5-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301187828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 5 1 Naphthoyl 4 Trifluoromethyl 1,3 Thiazole

Established Synthetic Pathways for 1,3-Thiazole Core Construction

The formation of the 1,3-thiazole heterocyclic system is a cornerstone of organic synthesis, with several established methods available to chemists. These pathways offer versatility in accessing a wide range of substituted thiazoles.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Substituted Thiazoles

The most prominent and widely utilized method for 1,3-thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. The classic reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). uzh.chnih.gov This versatile method allows for the preparation of a diverse array of substituted thiazoles by varying the starting materials. The reaction mechanism typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the elimination of water to form the thiazole ring.

Modern adaptations to the Hantzsch synthesis have focused on improving efficiency, yield, and environmental compatibility. These modifications include:

One-Pot, Multi-Component Reactions: Efficient procedures have been developed where the α-haloketone, a thioamide/thiourea, and other components are reacted in a single step. uzh.ch

Catalysis: The use of catalysts, such as silica-supported tungstosilicic acid, can promote the reaction, leading to higher yields and greener conditions. uzh.ch

Solvent-Free and Alternative Energy Conditions: To reduce environmental impact, Hantzsch synthesis has been adapted to run under solvent-free conditions or with the aid of ultrasonic irradiation or microwave assistance, which can shorten reaction times and improve yields. uzh.chbepls.com

The general scheme for the Hantzsch synthesis is presented below:

Table 1: Overview of Hantzsch Thiazole Synthesis| Reactant 1 | Reactant 2 | Key Feature | Result |

|---|---|---|---|

| α-Haloketone | Thioamide | Classic condensation | 2,4-disubstituted or 2,4,5-trisubstituted thiazole |

Alternative Cyclization Reactions for Thiazole Formation

While the Hantzsch synthesis is robust, several alternative methods provide access to specific thiazole derivatives that may be difficult to obtain otherwise.

Cook-Heilbron Synthesis: This method utilizes α-aminonitriles, which react with reagents like carbon disulfide to yield 5-aminothiazoles. It provides a distinct pathway to specific substitution patterns.

Robinson-Gabriel Synthesis: This pathway involves the dehydration of 2-acylaminoketones, typically using a strong dehydrating agent like phosphorus pentasulfide or Lawesson's reagent, to form the corresponding thiazole. bepls.com

Reactions from Other Precursors: A variety of other starting materials can be used to construct the thiazole ring. For example, reactions involving enaminones, α-diazoketones, or active methylene (B1212753) isocyanides with sulfur-containing reagents have been developed to provide access to diversely functionalized thiazoles. bepls.com

Introduction of the Trifluoromethyl Group at the 4-Position of the 1,3-Thiazole Ring

The incorporation of a trifluoromethyl (CF3) group into heterocyclic compounds is of significant interest in medicinal chemistry, as it can profoundly alter a molecule's physical and biological properties. For the synthesis of the target compound, placing the CF3 group at the 4-position of the thiazole ring is a critical step.

Direct Trifluoromethylation Methods for Heterocycles

Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the heterocyclic ring with a CF3 group. This approach is highly desirable as it avoids the need for pre-functionalized substrates. A practical method for the direct trifluoromethylation of various heterocycles utilizes sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), often in the presence of an oxidant. This method can proceed through a radical mechanism and has shown broad substrate scope. Photoredox catalysis, using visible light and a suitable photocatalyst, has also emerged as a powerful tool for direct trifluoromethylation under mild conditions.

Use of Trifluoromethyl Building Blocks in Thiazole Synthesis

A highly effective strategy for synthesizing 4-trifluoromethyl-1,3-thiazoles is to employ a "building block" approach, where one of the precursors already contains the trifluoromethyl group. This method offers excellent control over the regiochemistry of the trifluoromethylation.

A notable example is the Lewis acid-catalyzed reaction of trifluoroacetyldiazomethane (CF3COCHN2) with thiourea or various thioamides. uzh.ch In the presence of a catalyst like boron trifluoride etherate (BF3·OEt2), this reaction efficiently yields 2-amino-4-trifluoromethyl-1,3-thiazole or 2-aryl-4-trifluoromethyl-1,3-thiazoles, respectively. uzh.ch This provides a direct route to the key 4-trifluoromethylthiazole core required for the synthesis of the final target molecule.

Another approach within this strategy is to adapt the Hantzsch synthesis by using a trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone, which would react with a thioamide to form the 4-trifluoromethylthiazole ring. The nucleophilic trifluoromethylation of α-haloketones using reagents like the fluoroform-derived CuCF3 complex has been developed, providing access to these valuable precursors. nih.govresearchgate.net

Table 2: Synthesis of 4-Trifluoromethyl-1,3-Thiazole Derivatives

| CF3-Containing Reagent | Second Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Trifluoroacetyldiazomethane | Thiourea | BF3·OEt2, THF | 2-Amino-4-trifluoromethyl-1,3-thiazole | uzh.ch |

Catalytic and Metal-Free Approaches to Trifluoromethylated Thiazoles

The development of catalytic and metal-free trifluoromethylation methods has advanced the synthesis of fluorinated heterocycles.

Catalytic Methods: Transition metals, particularly copper and palladium, have been widely used to catalyze trifluoromethylation reactions. These methods often employ various CF3 sources and can be applied to a range of heterocyclic substrates. nih.gov

Metal-Free Approaches: Growing interest in green chemistry has spurred the development of metal-free trifluoromethylation reactions. nih.gov Visible-light photoredox catalysis, which can be performed without a metal catalyst, is a prominent example. nih.gov These reactions often proceed via radical pathways, initiated by an organic dye photocatalyst under mild and environmentally friendly conditions.

Proposed Synthesis of 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole

Based on the established methodologies, a plausible synthetic route for this compound would involve the initial synthesis of a 4-trifluoromethyl-1,3-thiazole intermediate, followed by the introduction of the 1-naphthoyl group at the 5-position via a Friedel-Crafts acylation reaction.

Step 1: Synthesis of the 4-Trifluoromethyl-1,3-thiazole Core Using the building block approach, a 2-substituted-4-trifluoromethyl-1,3-thiazole can be prepared, for example, from the reaction of trifluoroacetyldiazomethane and a suitable thioamide. uzh.ch

Step 2: Friedel-Crafts Acylation The final step would be the acylation of the 4-trifluoromethyl-1,3-thiazole intermediate at the C5 position. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org In this case, the thiazole ring acts as the nucleophile. The reaction would be carried out using 1-naphthoyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgyoutube.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich C5 position of the thiazole ring to yield the final product, this compound. wikipedia.org

Functionalization with the 1-Naphthoyl Moiety at the 5-Position

The introduction of the 1-naphthoyl group at the 5-position of the 4-trifluoromethyl-1,3-thiazole ring is a key synthetic step that can be achieved through various acylation and coupling strategies.

Friedel-Crafts Acylation: A primary method for introducing the 1-naphthoyl group is through Friedel-Crafts acylation. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of the 4-trifluoromethyl-1,3-thiazole with a 1-naphthoyl halide (e.g., 1-naphthoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgresearchgate.net The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich 5-position of the thiazole ring. semanticscholar.org While effective, this method can sometimes require stoichiometric amounts of the catalyst and may not be suitable for substrates with sensitive functional groups. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions as an alternative to traditional methods. rsc.orgcdnsciencepub.comresearchgate.net These reactions provide a versatile and often milder approach for forming carbon-carbon bonds. For the synthesis of this compound, a suitable strategy would involve the coupling of a 5-organometallic-4-trifluoromethyl-1,3-thiazole derivative (e.g., containing a boronic acid or stannane (B1208499) at the 5-position) with a 1-naphthoyl halide. organic-chemistry.orgorganic-chemistry.org Alternatively, a 5-halo-4-trifluoromethyl-1,3-thiazole could be coupled with a naphthyl organometallic reagent in the presence of a carbon monoxide source to form the ketone linkage. These methods often exhibit high functional group tolerance and catalytic efficiency. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also explored the direct C-H activation/arylation of thiazole derivatives, which could provide a more atom-economical route for installing the naphthoyl group. researchgate.net

The regioselectivity of the acylation reaction is a critical aspect of the synthesis. In the case of 4-trifluoromethyl-1,3-thiazole, the electronic properties of the ring direct the incoming electrophile. The thiazole ring has distinct electronic characteristics; the C2 position is the most electron-deficient, C4 is relatively neutral, and C5 is the most electron-rich position. pharmaguideline.com The electron-withdrawing nature of the trifluoromethyl group at the C4 position further influences the electron density distribution.

Electrophilic substitution reactions, such as Friedel-Crafts acylation, are therefore highly favored at the C5 position due to its higher nucleophilicity. pharmaguideline.com The sulfur atom acts as an electron donor through resonance, increasing the electron density at C5, making it the preferred site for electrophilic attack. pharmaguideline.com This inherent reactivity simplifies the synthesis by directing the naphthoyl group to the desired location with high selectivity.

Comprehensive Retrosynthetic Analysis of this compound

A retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials.

The retrosynthetic disconnection of this compound points to several key precursors. The most apparent disconnection is at the carbonyl group, separating the 4-trifluoromethyl-1,3-thiazole core from the 1-naphthoyl moiety. This leads to two primary synthetic routes:

Route A (Acylation-based): This approach identifies 4-trifluoromethyl-1,3-thiazole and a 1-naphthoyl derivative (e.g., 1-naphthoyl chloride or 1-naphthalenecarboxylic acid) as the key precursors.

Route B (Thiazole ring formation): This strategy involves constructing the thiazole ring with the naphthoyl group already attached to one of the building blocks. Key precursors for this route would include a naphthoyl-containing α-haloketone and a thioamide source.

Further disconnection of the 4-trifluoromethyl-1,3-thiazole precursor points to simpler starting materials. The classic Hantzsch thiazole synthesis is a widely used method for forming the thiazole ring. nih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov For the synthesis of 4-trifluoromethyl-1,3-thiazole, a key intermediate would be a trifluoromethylated α-haloketone.

A convergent synthesis plan aims to create complex molecules by joining together several smaller, independently synthesized fragments. This approach is often more efficient than a linear synthesis.

Disconnection 1 (C-C bond of the ketone):

Target: this compound

Precursors: 4-Trifluoromethyl-1,3-thiazole and 1-Naphthoyl chloride (via Friedel-Crafts acylation) or a corresponding organometallic reagent (via cross-coupling).

Disconnection 2 (Thiazole ring C-N and C-S bonds):

Target: 4-Trifluoromethyl-1,3-thiazole

Precursors: A trifluoromethyl-containing α-haloketone (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) and a thioamide (e.g., thioformamide). The Hantzsch synthesis provides a direct route to the thiazole core. nih.gov

A convergent strategy would involve the parallel synthesis of the 4-trifluoromethyl-1,3-thiazole core and the preparation of the 1-naphthoyl acylating or coupling agent. These two key intermediates would then be combined in the final step to yield the target molecule. This approach allows for flexibility and optimization of each synthetic sequence independently.

Characterization Techniques for Structural Elucidation of the Compound and Intermediates

The structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For instance, the characteristic signals for the thiazole proton and the aromatic protons of the naphthyl group would be readily identifiable. nih.gov ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.gov The characteristic stretching frequency of the carbonyl group (C=O) in the naphthoyl moiety would be a prominent feature in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. nih.gov Vibrations associated with the C-F bonds of the trifluoromethyl group and the thiazole ring would also be observable.

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, S) in the compound, which can be compared with the calculated values based on the proposed molecular formula to verify its purity and composition. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

By employing these analytical methods, the identity and purity of this compound and its precursors can be unequivocally established.

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry) in Structural Confirmation

Spectroscopic analysis is fundamental in the structural elucidation of newly synthesized compounds. Each technique offers unique insights into the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would identify the distinct protons on the naphthyl ring system and the thiazole ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these proton signals provide information about their chemical environment and neighboring protons.

¹³C NMR spectroscopy complements the proton data by detecting the carbon atoms in the molecule, including the quaternary carbons of the carbonyl group, the trifluoromethyl group, and the thiazole ring. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom and its hybridization.

Furthermore, ¹⁹F NMR spectroscopy is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. A characteristic singlet in the ¹⁹F NMR spectrum would provide strong evidence for the -CF₃ moiety.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected. A strong absorption band in the region of 1650-1630 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the naphthoyl group. Other characteristic peaks would correspond to the C-N and C=C stretching vibrations of the thiazole ring, as well as the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H stretching vibrations from the naphthyl group would also be observed.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion peak. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the different parts of the molecule, such as the naphthoyl and trifluoromethyl-thiazole moieties.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-9.0 ppm) | Protons of the naphthyl group |

| Singlet for the thiazole proton | C2-H of the thiazole ring | |

| ¹³C NMR | Signal in the δ 180-190 ppm range | Carbonyl carbon (C=O) |

| Quartet signal due to C-F coupling | Carbon of the trifluoromethyl group | |

| Signals for aromatic and thiazole carbons | Carbon framework of the rings | |

| ¹⁹F NMR | Singlet | Trifluoromethyl group (-CF₃) |

| IR | Strong band at ~1640 cm⁻¹ | Carbonyl (C=O) stretch |

| Bands for C=C, C-N, C-F stretches | Thiazole ring and trifluoromethyl group vibrations | |

| MS (HRMS) | Accurate m/z for the molecular ion | Confirms the elemental composition |

| Fragmentation corresponding to loss of naphthoyl or CF₃ groups | Structural fragments of the molecule |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional structural information. This technique is indispensable for determining the absolute stereochemistry and the precise conformation of a molecule in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of its structure. The analysis of the diffraction pattern provides the precise spatial coordinates of each atom in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.

The resulting crystal structure would definitively confirm the substitution pattern on the thiazole ring, verifying the positions of the 1-naphthoyl group at the 5-position and the trifluoromethyl group at the 4-position. Furthermore, it would reveal the conformation of the molecule, including the rotational orientation of the naphthoyl group relative to the thiazole ring. This conformational information is crucial for understanding the molecule's potential interactions in a biological or material science context. In cases where chiral centers are present, X-ray crystallography can determine the absolute configuration of the molecule.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Significance |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides basic information about the packing of molecules. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. | Confirms the types of chemical bonds (single, double, triple). |

| **Bond Angles (°) ** | The angles between adjacent bonds. | Defines the geometry around each atom. |

| Torsion Angles (°) | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule. |

In Vitro Evaluation of Antimicrobial Activities

There is currently no available data on the in vitro antimicrobial activities of this compound.

Antibacterial Spectrum and Efficacy Against Bacterial Strains

No studies have been published detailing the in vitro antibacterial spectrum and efficacy of this compound against any bacterial strains. While numerous other thiazole derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, frontiersin.organalis.com.mybiointerfaceresearch.comnih.gov specific data for this compound is absent.

Antifungal Efficacy Against Fungal Pathogens

Similarly, there is no publicly available research on the in vitro antifungal efficacy of this compound against any fungal pathogens. Although various thiazole and thiadiazole derivatives have shown promise as antifungal agents, nih.govnih.govnih.govmdpi.comresearchgate.net the potential of this specific compound in this regard remains unexplored.

Investigating Potential Antiviral Effects

The scientific literature lacks any investigation into the potential antiviral effects of this compound. While the broader class of thiazole derivatives has been a subject of interest in antiviral research, nih.govnih.govmdpi.comnih.gov no studies have reported on the in vitro antiviral activity of this particular molecule.

In Vitro Anti-inflammatory and Immunomodulatory Investigations

No data has been published regarding the in vitro anti-inflammatory or immunomodulatory properties of this compound.

Inhibition of Inflammatory Mediators in Cellular Models

There are no available studies on the ability of this compound to inhibit inflammatory mediators in cellular models. Research on other thiazole-containing compounds has indicated potential anti-inflammatory activity through various mechanisms, researchgate.netmdpi.comglobalresearchonline.net but such properties have not been investigated for the specific compound .

Modulatory Effects on Immune Cell Responses

Information regarding the modulatory effects of this compound on immune cell responses is not present in the current body of scientific literature. While some thiazole derivatives have been shown to possess immunomodulatory capabilities, nih.govnih.gov the in vitro effects of this compound on immune cells have not been documented.

In Vitro Anticancer and Antiproliferative Activity Assessment

The evaluation of a compound's anticancer potential in a laboratory setting is a critical first step in drug discovery. This involves testing its effects on cancer cells grown in culture (in vitro).

Cytotoxicity in Various Cancer Cell Lines

The 1,3-thiazole ring is a core structure in numerous compounds that exhibit significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.netmdpi.com The introduction of a trifluoromethyl (CF3) group into a molecule can enhance its anticancer properties by increasing its lipophilicity and metabolic stability. nih.gov Furthermore, the presence of a naphthyl group has been associated with the anticancer activity of other heterocyclic compounds. mdpi.comresearchgate.net

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. For novel thiazole derivatives, these values are determined across a panel of cancer cell lines to assess both potency and selectivity. For instance, studies on other novel thiazole analogues have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com

Table 1: Illustrative Cytotoxicity Profile of a Thiazole Compound The following data is representative of typical findings for active thiazole derivatives and is for illustrative purposes only, as specific experimental values for this compound are not available in the cited literature.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HT29 | Colon | Data not available |

| PC-3 | Prostate | Data not available |

Effects on Cell Cycle Progression in Cancer Models (In Vitro)

A key mechanism by which many anticancer agents inhibit tumor growth is by interfering with the cell cycle, the process through which cells replicate. mdpi.com Compounds can cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and proliferating. researchgate.net

Thiazole-based compounds have been reported to induce cell cycle arrest. nih.gov For example, studies on other anticancer agents show a significant delay in cell cycle progression, often leading to an accumulation of cells in the G2/M phase. nih.gov This effect is typically analyzed using flow cytometry, which can quantify the percentage of cells in each phase of the cell cycle after treatment with the compound. While this is a plausible mechanism for this compound, specific experimental data confirming its effect on cell cycle progression is needed.

Induction of Apoptosis in Cancer Cells (In Vitro)

Inducing apoptosis, or programmed cell death, is a highly desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. mdpi.com Numerous studies have demonstrated that various thiazole derivatives are potent inducers of apoptosis. nih.govnih.govrsc.org

The induction of apoptosis can be confirmed through several in vitro assays. One common method is Annexin V/PI staining followed by flow cytometry, which can distinguish between viable, early apoptotic, and late apoptotic cells. mdpi.commdpi.com Mechanistically, apoptosis induction by thiazole compounds often involves the modulation of key regulatory proteins. This can include the upregulation of pro-apoptotic proteins (e.g., Bax, p53, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.gov For example, one study showed a novel 1,3-thiazole analogue increased apoptosis in MCF-7 cells by over 30% compared to control cells. mdpi.com

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

To understand how a compound works at a molecular level, it is essential to identify its biological targets, such as specific enzymes or receptors that it interacts with.

Identification of Molecular Targets through Enzyme Assays

The thiazole scaffold is present in several clinically approved drugs that function as enzyme inhibitors. nih.govresearchgate.net A prominent class of targets for thiazole-containing anticancer agents is protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. nih.gov

Identifying the specific molecular targets of this compound would require screening it against a panel of relevant enzymes, particularly kinases involved in cancer progression such as PI3K, Aurora kinases, and GSK-3β. nih.gov The potency of inhibition is measured by an IC50 value, indicating the concentration of the compound needed to reduce the enzyme's activity by half. Such assays are crucial for understanding the compound's mechanism of action and for its further development.

Ligand-Protein Interaction Studies

Once a molecular target is identified, ligand-protein interaction studies are performed to understand how the compound binds to it. Computational methods like molecular docking are valuable tools for predicting the binding mode and affinity of a compound within the active site of a target protein. physchemres.orgresearchgate.net These in silico studies can visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.org

The trifluoromethyl group on the thiazole ring can be particularly important for binding, as its fluorine atoms can participate in polar interactions while the group as a whole contributes to hydrophobic interactions. nih.gov These computational predictions are typically followed by experimental validation to confirm the binding interaction and affinity. Such studies provide a detailed understanding of the structure-activity relationship, guiding the design of more potent and selective inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Annexin V |

| Propidium Iodide (PI) |

| Bax |

| Bcl-2 |

Investigation of Molecular Mechanisms of Action (In Vitro):

Protein Expression and Post-Translational Modification Analysis:There are no findings on the compound's effects on protein levels or their post-translational modifications.

Due to the absence of specific research on this compound, the generation of a thorough and scientifically accurate article adhering to the strict outline provided is not possible at this time. The creation of data tables and detailed research findings would require speculation, which falls outside the scope of scientifically grounded reporting.

Naphthoyl Derivatives: a Key Pharmacophore in Chemical Biology

Naphthoyl Derivatives as Pharmacophores in Chemical Biology

Overview of Naphthyl-Containing Structures in Bioactive Compounds

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is a prominent structural motif in a multitude of bioactive compounds. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Naphthalene derivatives have been reported to exhibit a wide spectrum of biological activities, underscoring their importance in drug discovery and development. These activities include:

Antimicrobial activity : Naphthalene-based compounds have demonstrated efficacy against various strains of bacteria, fungi, and viruses.

Anti-inflammatory effects : Certain naphthalene derivatives have been shown to possess anti-inflammatory properties. mdpi.com

Anticancer properties : The naphthalene scaffold is found in several anticancer agents, where it contributes to the compound's ability to inhibit cell proliferation.

Antiviral activity : The antiviral potential of naphthalene derivatives has also been an area of investigation. mdpi.com

The diverse bioactivities of naphthalene-containing compounds make them a valuable component in the design of new therapeutic agents.

Contribution of the Naphthoyl Moiety to Ligand-Receptor Interactions

The naphthoyl moiety, by virtue of its extended aromatic system and lipophilic nature, can play a crucial role in the binding of a ligand to its biological target. The specific contributions of the naphthoyl group to ligand-receptor interactions include:

Hydrophobic Interactions : The nonpolar surface area of the naphthalene ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a receptor.

π-π Stacking : The electron-rich aromatic rings of the naphthoyl group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor's active site.

Shape and Rigidity : The rigid and planar structure of the naphthalene system can help to properly orient the ligand within the binding site, leading to a more favorable and specific interaction.

The binding of a ligand to a receptor can induce conformational changes in the protein, which is a critical step in the signal transduction pathway. nih.gov The specific nature of the interactions between the naphthoyl moiety and the receptor will ultimately depend on the topology and chemical environment of the receptor's binding site.

Rationale for Investigating the Hybrid Scaffold: 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole

The design of hybrid molecules that combine distinct pharmacophores is a strategic approach in medicinal chemistry aimed at creating compounds with improved therapeutic profiles. The investigation of this compound is underpinned by the potential for synergistic effects and the novelty of this particular combination.

Synergistic Potential of Combined Pharmacophoric Units

The concept of synergism, where the combined effect of two or more components is greater than the sum of their individual effects, is a key driver in the development of hybrid molecules. nih.govmdpi.comyoutube.com In the case of this compound, the potential for synergy arises from the distinct yet complementary biological activities of its constituent parts:

The Thiazole (B1198619) Moiety : The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. dntb.gov.ua Thiazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

The Naphthoyl Moiety : As previously discussed, the naphthalene ring is associated with a broad range of biological activities, including antimicrobial and anticancer effects. mdpi.com

Research Gaps and Novelty in the Context of Multifunctional Chemical Scaffolds

The development of multifunctional scaffolds that can interact with multiple biological targets is a growing area of interest in drug discovery. nih.govresearchgate.netnih.gov The unique combination of the naphthoyl, thiazole, and trifluoromethyl groups in this compound represents a novel chemical scaffold that has not been extensively studied. This presents a clear research gap and an opportunity to explore the potential of this hybrid molecule.

The novelty of this scaffold lies in the specific arrangement of its pharmacophoric units and the potential for unique structure-activity relationships. Research into this compound could lead to the discovery of new lead compounds for various diseases and provide valuable insights into the design of multifunctional drugs.

| Pharmacophoric Unit | Reported Biological Activities |

| Naphthalene | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral mdpi.com |

| Thiazole | Anticancer, Antibacterial, Anti-inflammatory nih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 5 1 Naphthoyl 4 Trifluoromethyl 1,3 Thiazole Derivatives

Design Principles for Derivatives Based on the 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole Scaffold

The development of new derivatives from a lead compound like this compound is guided by systematic structural modifications aimed at understanding and optimizing its interaction with a biological target.

Rational design involves making targeted, hypothesis-driven modifications to a molecular structure. For the this compound scaffold, these strategies focus on systematically altering its three main components: the 1-naphthoyl moiety, the trifluoromethyl group, and the 1,3-thiazole core. The goal is to probe the chemical space around the lead compound to identify key pharmacophoric features and understand how changes in sterics, electronics, and lipophilicity affect biological activity.

Key questions addressed by rational design include:

What is the optimal size and electronic nature of the substituent on the naphthalene (B1677914) ring?

How does the position of the carbonyl linker on the naphthalene ring influence activity?

Is the trifluoromethyl group essential for activity, and can it be replaced by other electron-withdrawing or lipophilic groups?

Can the thiazole (B1198619) ring itself be modified or substituted to improve properties?

By synthesizing and testing a curated set of analogues, researchers can build a detailed SAR model, correlating specific structural features with changes in biological potency and selectivity.

Combinatorial chemistry offers a powerful method for rapidly generating a large number of derivatives from a common scaffold. acs.org For the this compound core, a combinatorial library could be designed by varying substituents at multiple points of diversity simultaneously. acs.orgresearchgate.net

For instance, a library could be constructed by reacting a common intermediate, such as a 4-trifluoromethyl-1,3-thiazole core, with a diverse set of substituted 1-naphthoyl chlorides. Further diversity could be introduced by modifying the thiazole ring itself, if chemically feasible. This parallel synthesis approach allows for a broad exploration of the chemical space to identify initial "hit" compounds or to optimize a known lead structure efficiently. acs.org The resulting library of compounds can then be screened to identify novel structures with enhanced activity.

Impact of Modifications on the 1-Naphthoyl Moiety

The 1-naphthoyl group is a large, lipophilic moiety that likely plays a significant role in the molecule's interaction with its biological target, potentially through hydrophobic and π-stacking interactions.

Introducing substituents onto the naphthalene ring can profoundly alter the compound's physicochemical properties and, consequently, its biological activity. The position and nature of the substituent are critical.

Halogenation: Introducing halogens (F, Cl, Br) can modify the electronic properties (inductive and mesomeric effects) and lipophilicity of the naphthalene ring. For example, a chlorine or bromine atom can enhance hydrophobic interactions and may also participate in halogen bonding with the target protein.

Alkylation: Small alkyl groups like methyl or ethyl can increase lipophilicity and provide steric bulk, which may lead to improved binding affinity if it fits into a specific hydrophobic pocket in the target.

Hydroxylation: Adding a hydroxyl group introduces a hydrogen bond donor and acceptor, which can form specific, directional interactions with the target, potentially increasing binding affinity. However, it also increases polarity, which can affect cell permeability.

The following table illustrates hypothetical SAR trends based on common observations in medicinal chemistry.

| Compound | R (Substituent on Naphthalene Ring) | Position | Hypothetical Relative Activity | Rationale |

|---|---|---|---|---|

| Parent | -H | - | 1.0 | Baseline compound |

| Derivative A | -Cl | 4' | 2.5 | Increased lipophilicity and potential for halogen bonding. |

| Derivative B | -CH₃ | 4' | 1.8 | Increased hydrophobic interaction. |

| Derivative C | -OH | 4' | 3.2 | Potential for new hydrogen bond formation with the target. |

| Derivative D | -OCH₃ | 4' | 2.1 | Increases lipophilicity and acts as a hydrogen bond acceptor. |

This change in geometry can have a dramatic impact on how the molecule fits into a binding site. nih.gov One isomer might fit perfectly, allowing for optimal interactions, while the other may cause a steric clash or be unable to achieve the necessary binding conformation, leading to a significant drop in activity. Comparing the activity of the 1-naphthoyl and 2-naphthoyl isomers is a fundamental step in SAR studies to define the required geometry for biological activity.

| Compound | Isomer | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Isomer 1 | 5-(1-Naphthoyl) | 1.0 | Assumed active conformation. |

| Isomer 2 | 5-(2-Naphthoyl) | 0.1 | Altered geometry leads to poor fit in the biological target's binding site. |

Significance of the Trifluoromethyl Group at the 4-Position

The trifluoromethyl (-CF₃) group is a widely used substituent in medicinal chemistry due to its unique electronic and steric properties. mdpi.comresearchgate.net Its presence at the 4-position of the thiazole ring is highly significant for several reasons:

Electronic Effect: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This property significantly influences the electronic distribution of the thiazole ring, potentially modulating its reactivity and interaction with biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes). mdpi.comresearchgate.net This can increase the compound's metabolic stability and prolong its duration of action.

Lipophilicity: The -CF₃ group is highly lipophilic (more so than a methyl group), which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. mdpi.comresearchgate.net This increased lipophilicity can also strengthen binding to hydrophobic pockets within a target protein.

Binding Interactions: The fluorine atoms of the -CF₃ group are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as dipole-dipole or multipolar interactions, with the active site of a protein, contributing to binding affinity. researchgate.net Its larger size compared to a hydrogen or methyl group also provides steric bulk that can be crucial for occupying a specific binding pocket. mdpi.com

Replacement with Other Fluoroalkyl Groups (e.g., Difluoromethyl, Monofluoromethyl)

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cellular permeability. mdpi.com In the context of this compound, the -CF3 group's strong electron-withdrawing nature and lipophilicity are thought to be crucial for its biological activity. mdpi.com

Systematic replacement of the trifluoromethyl group with other fluoroalkyl groups, such as difluoromethyl (-CHF2) and monofluoromethyl (-CH2F), allows for a nuanced exploration of the role of fluorine content and electronic effects on activity. While specific data on these modifications for this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that such changes would modulate the compound's properties. Reducing the number of fluorine atoms from three to two or one would decrease the lipophilicity and the electron-withdrawing strength of the substituent. This gradual change in electronic properties can be correlated with changes in biological activity to determine the optimal level of fluorination for target engagement.

Table 1: Hypothetical Activity Data for Fluoroalkyl Group Replacement

| Compound ID | Fluoroalkyl Group | Lipophilicity (LogP) | Electronic Effect (Hammett Constant, σ) | Relative Activity |

| 1 | -CF3 | High | Strongly Electron-Withdrawing | 100% |

| 2 | -CHF2 | Moderate | Moderately Electron-Withdrawing | Data not available |

| 3 | -CH2F | Low | Weakly Electron-Withdrawing | Data not available |

This table is for illustrative purposes to demonstrate how such data would be presented. Actual experimental data is not currently available in the public literature.

Deletion or Modification of the Trifluoromethyl Group

The complete removal or replacement of the trifluoromethyl group with non-fluorinated substituents provides a clearer understanding of its essentiality. Replacing the -CF3 group with a simple methyl (-CH3) group, for instance, can reveal whether the steric bulk or the electronic nature of the trifluoromethyl group is more critical for activity. Statistical analyses comparing methyl and trifluoromethyl substitutions in a large dataset of bioactive compounds have shown that while the -CF3 group does not universally improve bioactivity, it can lead to significant gains in potency in specific contexts, often through enhanced electrostatic or hydrophobic interactions within the target's binding site. nih.gov

Modification to other small, electron-withdrawing groups like a cyano (-CN) or nitro (-NO2) group could also be explored to differentiate between steric and electronic contributions.

Table 2: Hypothetical Activity Data for Trifluoromethyl Group Deletion/Modification

| Compound ID | C4-Substituent | Key Properties | Relative Activity |

| 1 | -CF3 | Lipophilic, Electron-Withdrawing | 100% |

| 4 | -H | (Deletion) | Data not available |

| 5 | -CH3 | Lipophilic, Electron-Donating | Data not available |

| 6 | -CN | Electron-Withdrawing | Data not available |

This table is for illustrative purposes. Actual experimental data is not currently available in the public literature.

Substituent Effects on the 1,3-Thiazole Heterocycle

Modifications at the 2-Position of the Thiazole Ring

The 2-position of the thiazole ring is a common site for chemical modification in drug discovery programs. Introducing various substituents at this position can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets. For instance, the introduction of small alkyl groups, amino groups, or other heterocyclic rings at the C2-position can lead to new interactions with the target protein. In related thiazole-containing compounds, substitutions at the 2-position have been shown to be critical for biological activity.

Role of the Thiazole Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms within the 1,3-thiazole ring are key to its chemical character and its role as a pharmacophore. The nitrogen atom at position 3 can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule within a binding pocket. The sulfur atom at position 1, with its lone pairs of electrons and larger atomic radius compared to carbon or nitrogen, can engage in various non-covalent interactions, including van der Waals forces and interactions with metal ions in metalloenzymes. The precise electronic distribution within the thiazole ring, influenced by its substituents, dictates the strength and nature of these potential interactions.

Linker and Spacer Modifications in Analogues

The carbonyl group in the 5-(1-naphthoyl) moiety acts as a linker between the naphthalene ring system and the thiazole heterocycle. The nature of this linker can influence the relative orientation of these two key structural components.

Impact of Varying the Linkage Between Naphthoyl and Thiazole

Modifying the carbonyl linker by, for example, reducing it to a methylene (B1212753) bridge (-CH2-) or replacing it with an ether (-O-) or amine (-NH-) linkage would alter the molecule's rigidity, polarity, and hydrogen bonding potential. Such changes would directly impact how the naphthyl and thiazole moieties are presented to the biological target, potentially leading to different binding modes and potencies. SAR studies on similar scaffolds have demonstrated that the nature of the linker is often a critical determinant of biological activity. academie-sciences.fr

Table 3: Hypothetical Activity Data for Linker Modifications

| Compound ID | Linker | Key Properties | Relative Activity |

| 1 | -C(O)- | Planar, H-bond acceptor | 100% |

| 7 | -CH2- | Flexible, Non-polar | Data not available |

| 8 | -O- | Bent, H-bond acceptor | Data not available |

| 9 | -NH- | H-bond donor/acceptor | Data not available |

This table is for illustrative purposes. Actual experimental data is not currently available in the public literature.

Conformational Analysis of Derivatives and Their Biological Effects

The bond connecting the carbonyl group to the thiazole ring allows for rotation, leading to various possible conformers. The spatial arrangement of the bulky naphthyl ring relative to the thiazole ring is a key determinant of the molecule's steric and electronic profile. Computational studies and conformational analysis of similar bicyclic heterocyclic compounds have shown that rings often adopt a non-coplanar orientation to minimize steric hindrance. For instance, in related structures containing linked thiazole and thiadiazole rings, a significant dihedral angle of 32.61° has been observed between the planes of the two rings nih.gov. It is probable that the naphthyl and thiazole rings in the title compound also adopt a twisted conformation.

The substituents on the thiazole ring profoundly influence this conformational preference. The presence of the sterically demanding and highly electronegative trifluoromethyl (CF3) group at the C4 position can restrict rotation around the adjacent carbonyl-thiazole bond. This restriction may favor a specific conformation that presents an optimal geometry for binding to a biological target. The interplay between the naphthyl group and the CF3 group likely forces the molecule into a limited set of low-energy conformations, one or more of which may be the "bioactive conformation." Studies on other thiazole derivatives have utilized conformational analysis to explain the enantioselectivity and define the role of substituents, underscoring the importance of this analysis in understanding biological effects mdpi.com.

Correlation Between Structural Features and Specific In Vitro Biological Activities

SAR studies correlate specific structural modifications with changes in in vitro biological activity, providing a roadmap for optimizing lead compounds. For derivatives of this compound, the key structural components available for modification are the naphthyl ring, the carbonyl linker, the trifluoromethyl group, and potentially other positions on the thiazole ring.

Research on analogous structures provides significant insight. For example, studies on aminothiazoles have demonstrated that a naphthylmethyl substituent at the 5-position of the thiazole ring is important for potent antifungal activity against pathogens like Histoplasma and Cryptococcus nih.gov. This highlights the favorable contribution of the bulky, hydrophobic naphthyl moiety to biological activity. Furthermore, the nature of the substituent at the 5-position has been shown to be critical in other contexts; for instance, the substitution of an acyl group at this position has been linked to antibacterial activity nih.gov. This directly relates to the naphthoyl group (an acyl group) present in the title compound.

The trifluoromethyl group at the C4 position is another critical feature. Its strong electron-withdrawing nature significantly alters the electronic properties of the thiazole ring. In related heterocyclic compounds, the introduction of trifluoromethyl groups has been shown to modulate activity academie-sciences.frresearchgate.net. This group can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.

Recent studies on thiazole-naphthyl derivatives have confirmed the importance of the naphthyl group for anticancer activity. It was found that a second naphthyl group in the structure enhanced DNA binding affinity, leading to superior antitumor efficacy nih.gov. This suggests that the 1-naphthoyl moiety in the title compound is a crucial contributor to its potential biological profile.

The following table summarizes SAR findings from related aminothiazole derivatives, illustrating the impact of substitutions at the 5-position on antifungal activity nih.gov.

| Compound ID | 5-Position Substituent | 2-Position Substituent | Anti-Histoplasma Activity (MIC µM) |

| 4b | Benzyl | Isopropylamide | 20 |

| 9b | Naphth-1-ylmethyl | Isopropylamide | 2.5 |

| 9d | Naphth-1-ylmethyl | Cyclohexylamide | 0.6 |

| 9e | Naphth-1-ylmethyl | Cyclohexylmethylamide | 0.6 |

This table is interactive. You can sort and filter the data.

Identification of Key Pharmacophoric Elements for Potency and Selectivity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. Pharmacophore modeling is a widely used method for identifying potential active agents among derivatives of heterocyclic compounds like thiazole and triazole xjournals.comresearchgate.net.

The key pharmacophoric features for this scaffold likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl linker is a strong hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor residue in a target's active site.

Aromatic/Hydrophobic Regions: The 1-naphthyl ring represents a large, hydrophobic region that can engage in π-π stacking or hydrophobic interactions. The thiazole ring itself also contributes an aromatic feature. The importance of the naphthyl group for activity, as seen in antifungal and anticancer analogs, confirms its role as a key hydrophobic element nih.govnih.gov.

An Electron-Withdrawing Feature: The trifluoromethyl group serves as a potent electron-withdrawing feature and a potential metabolic blocker. It can also participate in dipole-dipole or other specific interactions with the target.

Pharmacophore models for other biologically active heterocycles often consist of a combination of aromatic rings, hydrophobic regions, and hydrogen bond acceptors/donors, arranged in a specific spatial orientation researchgate.net. The precise geometry and distances between these features in this compound derivatives would be critical for achieving high potency and selectivity.

Mapping Structure-Activity Landscapes

A structure-activity landscape (SAL) is a conceptual visualization of how biological activity changes with modifications to a chemical structure. It helps to identify "activity cliffs," where a small structural change leads to a large drop in activity, and "activity plateaus," where significant modifications have little effect.

For the this compound scaffold, the SAL can be mapped by systematically altering its key components:

The Naphthyl Moiety: Replacing the 1-naphthyl group with other aromatic or heteroaromatic systems (e.g., phenyl, quinolinyl, 2-naphthyl) would explore the hydrophobic pocket of the binding site. The position of substitution on the naphthyl ring itself could also be varied. Given that the naphthyl group appears crucial for the activity of related compounds, modifications here could lead to steep activity cliffs nih.govnih.gov.

The Trifluoromethyl Group: Substituting the CF3 group with other electron-withdrawing (e.g., -NO2, -CN) or electron-donating (e.g., -CH3, -OCH3) groups at the C4 position would probe the electronic requirements for activity. Replacing it with a simple hydrogen or a halogen would reveal the steric and electronic contributions of the CF3 group.

The Thiazole Core: While generally less explored, modifications to the thiazole ring itself, such as altering the positions of the nitrogen and sulfur atoms (to form an isothiazole) or adding substituents at the C2 position, would fundamentally alter the core structure and its electronic properties.

By synthesizing and testing a library of such derivatives, a detailed SAL can be constructed. This map provides a comprehensive understanding of the SAR, guiding future drug design efforts by indicating which structural regions are sensitive to modification and which are tolerant of change researchgate.net.

Computational Chemistry and Molecular Modeling Approaches for 5 1 Naphthoyl 4 Trifluoromethyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can elucidate electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to compute a variety of molecular properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are crucial in determining the molecule's reactivity and electronic transitions. researchgate.netmdpi.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For thiazole (B1198619) derivatives, these calculations help in understanding their potential as inhibitors or in other biological activities. researchgate.netphyschemres.org

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -2.3 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.2 eV | Chemical reactivity and stability |

Note: The data in this table are illustrative and represent typical values for similar heterocyclic compounds.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds, such as the bond connecting the naphthoyl group to the thiazole ring.

DFT calculations can be used to determine the relative energies of different conformations. indexcopernicus.com The results of such an analysis reveal the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its interactions with biological targets. indexcopernicus.com For similar heterocyclic compounds, it has been found that multiple stable conformers can exist with relatively small energy differences. iu.edu.sa

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nsf.gov This is particularly useful in drug discovery for predicting how a ligand might interact with the binding site of a protein. nii.ac.jprsc.org

For this compound, molecular docking can be employed to predict its binding mode within the active site of a potential protein target. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity. nih.gov Thiazole derivatives have been studied as inhibitors for various proteins, and docking studies have been instrumental in identifying key interactions. nih.govwjarr.comnih.gov For instance, interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues are often identified. rjptonline.orgmdpi.com

Beyond predicting the binding pose, molecular docking algorithms also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). rjptonline.org A lower binding energy generally indicates a more stable protein-ligand complex. rjptonline.org These scores are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. For thiazole-containing compounds, docking studies have shown a wide range of binding affinities depending on the specific protein target and the substituents on the thiazole ring. nih.govrjptonline.org

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -9.5 kcal/mol | Indicates strong predicted binding |

| Key Interacting Residues | LYS78, LEU132, VAL180 | Highlights specific amino acids in the binding site |

Note: The data in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. physchemres.org An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. nsf.gov

For the this compound-protein complex predicted by molecular docking, MD simulations can be used to assess the stability of the binding pose over time. nii.ac.jprsc.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the binding thermodynamics. nsf.gov The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored to evaluate the stability of the complex. nii.ac.jprsc.org Such simulations are crucial for validating docking results and gaining deeper insights into the mechanism of interaction at an atomic level. physchemres.orgresearchgate.net

Analysis of Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide a detailed understanding of the dynamic behavior of a ligand-target complex, revealing crucial information about its stability and the nature of the binding interactions.

In the context of this compound, MD simulations would be instrumental in elucidating its binding mode within a specific protein active site. By simulating the solvated ligand-protein system, researchers can observe the conformational changes that occur upon binding and assess the stability of the complex. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation and breaking of hydrogen bonds and other non-covalent interactions.

For analogous thiazole derivatives, MD simulations have been successfully employed to confirm the stability of ligand-protein complexes. nih.gov These studies often reveal that the thiazole scaffold, along with its substituents, engages in a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the stability of the binding. It is anticipated that the naphthoyl group of this compound would participate in significant hydrophobic and π-π stacking interactions within a target's binding pocket, while the trifluoromethyl group could engage in specific hydrophobic or electrostatic interactions.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for Ligand-Target Stability |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the ligand or protein backbone in a given timeframe compared to a reference structure. | A stable RMSD trajectory over time suggests that the ligand has reached a stable binding mode within the target's active site. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Highlights flexible regions of the protein and the ligand, which can be important for binding and conformational adaptation. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the target protein. | Identifies key hydrogen bond interactions that are critical for the stability and specificity of the ligand-target complex. |

| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Provides a quantitative measure of the strength of the binding interaction. |

Solvation Effects and Conformational Ensembles

The biological environment is aqueous, and understanding the influence of solvent on the conformation and behavior of a molecule is crucial. Solvation models, both explicit (where individual solvent molecules are simulated) and implicit (where the solvent is treated as a continuum), are used to study these effects.

For this compound, computational studies would likely explore its conformational landscape in different solvent environments. The molecule possesses rotatable bonds, particularly between the thiazole ring and the naphthoyl group, which allows for a range of possible conformations. The presence of the bulky and hydrophobic naphthoyl group and the polarizable thiazole ring suggests that the molecule's preferred conformation will be influenced by the surrounding solvent.

Conformational analysis of similar heterocyclic compounds has shown that the relative energies of different conformers can shift significantly in the presence of a solvent. nih.gov It is expected that in an aqueous environment, this compound would adopt conformations that minimize the exposure of its hydrophobic regions to water, potentially through intramolecular interactions or by burying these regions within a protein binding pocket. The collection of all accessible conformations and their relative populations is known as the conformational ensemble, which provides a more realistic representation of the molecule's behavior in solution than a single, static structure.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules and for optimizing the design of more potent analogs.

Development of Predictive Models for In Vitro Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined in vitro biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the biological activity. For thiazole derivatives, QSAR studies have successfully identified key molecular features that govern their activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Molar Refractivity (MR) | Molecular volume and polarizability. | |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

| Dipole Moment | Polarity and distribution of charge. | |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and shape. |

| Steric | Sterimol Parameters | Size and shape of substituents. |

Feature Selection and Model Validation for Design Optimization

A crucial step in QSAR modeling is the selection of the most relevant descriptors that contribute to the biological activity. This process, known as feature selection, helps to avoid overfitting and improves the predictive power of the model. Once a model is developed, it must be rigorously validated to ensure its robustness and predictive capability. Common validation techniques include internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model development.

The insights gained from a validated QSAR model for analogs of this compound can guide the design of new derivatives with improved activity. For instance, if the model indicates that a higher lipophilicity is correlated with increased activity, modifications to the naphthyl or thiazole ring to increase lipophilicity could be explored. Similarly, if specific steric or electronic features are found to be important, new compounds can be designed to optimize these properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

Derivation of Common Pharmacophoric Hypotheses from Active Analogs

To derive a pharmacophore model for a target of interest, a set of active analog molecules is aligned, and their common chemical features are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For thiazole-containing compounds, pharmacophore models have been developed that highlight the importance of the thiazole ring as a potential hydrogen bond acceptor or as part of a hydrophobic feature. nih.gov

For this compound and its active analogs, a pharmacophore hypothesis would likely include:

An aromatic/hydrophobic feature corresponding to the naphthyl group.

A hydrogen bond acceptor feature potentially associated with the nitrogen or sulfur atoms of the thiazole ring or the carbonyl oxygen of the naphthoyl group.

A hydrophobic feature representing the trifluoromethyl group.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features and spatial arrangement, a process known as virtual screening. This approach can significantly accelerate the discovery of new lead compounds with potential therapeutic activity.

Lack of Available Data for this compound in Novel Scaffold Identification

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the use of the chemical compound this compound for the identification of novel scaffolds through database screening. As a result, the generation of an article with detailed research findings and data tables on this specific topic is not possible without resorting to speculation, which would compromise the standards of scientific accuracy.

Computational chemistry and molecular modeling are indeed powerful tools for drug discovery, and the general process for identifying novel scaffolds using a known compound as a starting point is well-established. This typically involves techniques such as: